molecular formula C9H5F2NO4 B13728248 (E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid

Cat. No.: B13728248
M. Wt: 229.14 g/mol
InChI Key: LQBGSJUGFJNVMY-OWOJBTEDSA-N
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Description

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group and a nitrophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2,6-difluoro-4-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the difluorophenyl group can enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both difluorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-7-3-5(12(15)16)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

LQBGSJUGFJNVMY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C=C/C(=O)O)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1F)C=CC(=O)O)F)[N+](=O)[O-]

Origin of Product

United States

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